molecular formula C12H7F2NO3 B6382607 4-(2,4-Difluorophenyl)-2-nitrophenol CAS No. 1261945-67-8

4-(2,4-Difluorophenyl)-2-nitrophenol

Cat. No.: B6382607
CAS No.: 1261945-67-8
M. Wt: 251.18 g/mol
InChI Key: IFHGAXKFIGFQCA-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-2-nitrophenol is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a phenol ring

Properties

IUPAC Name

4-(2,4-difluorophenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO3/c13-8-2-3-9(10(14)6-8)7-1-4-12(16)11(5-7)15(17)18/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHGAXKFIGFQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686252
Record name 2',4'-Difluoro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-67-8
Record name 2',4'-Difluoro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Difluorophenyl)-2-nitrophenol typically involves the nitration of 2,4-difluorophenol. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions, including temperature and concentration, are carefully monitored to ensure the selective nitration at the desired position on the phenol ring .

Industrial Production Methods: Industrial production of 4-(2,4-Difluorophenyl)-2-nitrophenol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. Safety measures are implemented to manage the release of gases and control the reaction temperature .

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Difluorophenyl)-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 4-(2,4-Difluorophenyl)-2-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

4-(2,4-Difluorophenyl)-2-nitrophenol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

  • 2,4-Difluorophenyl isocyanate
  • 2,4-Difluorophenyl isothiocyanate
  • 4-(Trifluoromethyl)phenyl isocyanate

Comparison: 4-(2,4-Difluorophenyl)-2-nitrophenol is unique due to the presence of both nitro and fluorine groups, which impart distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a balance of electronic effects from the fluorine atoms and the nitro group’s ability to participate in redox reactions .

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